molecular formula C13H16N6OS2 B2567951 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1172476-42-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2567951
CAS No.: 1172476-42-4
M. Wt: 336.43
InChI Key: FRHZGABQYPERPG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a thiadiazole ring, a pyrimidine ring, and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine rings. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of certain diseases. Its mechanism of action and potential therapeutic effects are areas of ongoing research.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved are determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide

  • 5-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]-1,3,4-thiadiazol-2-amine

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide stands out due to its specific structural features, which include the presence of the pyrrolidine group and the thiadiazole ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6OS2/c1-9-17-18-13(22-9)16-11(20)7-21-12-6-10(14-8-15-12)19-4-2-3-5-19/h6,8H,2-5,7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHZGABQYPERPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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